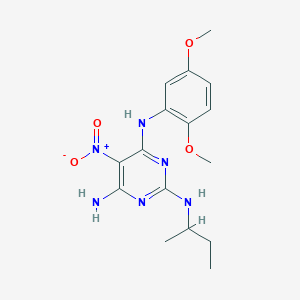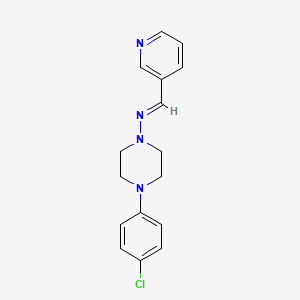
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine typically involves the condensation of 4-chlorobenzaldehyde with piperazine and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale synthesis.
化学反应分析
Types of Reactions
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
相似化合物的比较
Similar Compounds
4-(4-chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
N-(pyridin-3-ylmethylene)piperazine: Another related compound with potential biological activities.
Uniqueness
4-(4-chlorophenyl)-N-(pyridin-3-ylmethylene)piperazin-1-amine is unique due to the presence of both the 4-chlorophenyl and pyridin-3-ylmethylene groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
属性
分子式 |
C16H17ClN4 |
|---|---|
分子量 |
300.78 g/mol |
IUPAC 名称 |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-15-3-5-16(6-4-15)20-8-10-21(11-9-20)19-13-14-2-1-7-18-12-14/h1-7,12-13H,8-11H2/b19-13+ |
InChI 键 |
JOLWGNXKNLMALN-CPNJWEJPSA-N |
手性 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CN=CC=C3 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CN=CC=C3 |
溶解度 |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

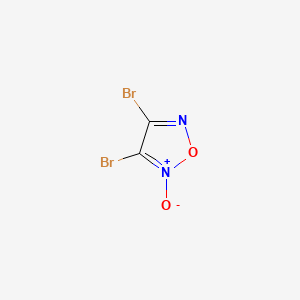
![N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide](/img/structure/B14151654.png)

![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)

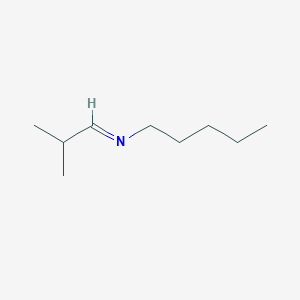
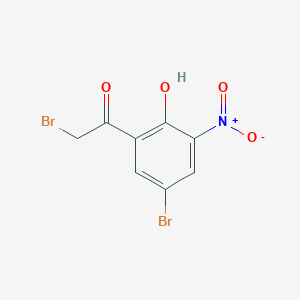
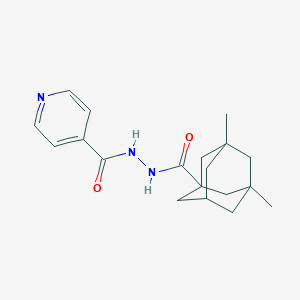
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
